molecular formula C27H20N4O2S B13823667 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide

Cat. No.: B13823667
M. Wt: 464.5 g/mol
InChI Key: VLACLRDJTBYKBR-LQKURTRISA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is a complex organic compound that features a combination of naphthalene, thiazole, and benzohydrazide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide typically involves a multi-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or quinone, while reduction of the imine group would produce an amine derivative .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide is unique due to its combination of naphthalene, thiazole, and benzohydrazide moieties, which confer a broad spectrum of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C27H20N4O2S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide

InChI

InChI=1S/C27H20N4O2S/c32-25-15-12-18-6-4-5-9-22(18)23(25)16-28-31-26(33)20-10-13-21(14-11-20)29-27-30-24(17-34-27)19-7-2-1-3-8-19/h1-17,32H,(H,29,30)(H,31,33)/b28-16+

InChI Key

VLACLRDJTBYKBR-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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